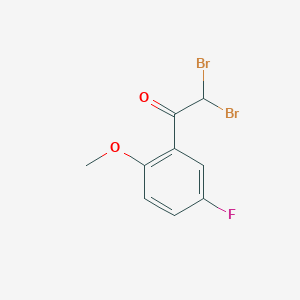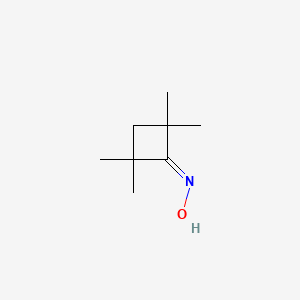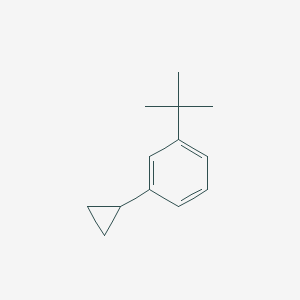
1-(tert-Butyl)-3-cyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3-cyclopropylbenzene is an organic compound characterized by the presence of a tert-butyl group and a cyclopropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-3-cyclopropylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid (HNO3) and halogens (Cl2, Br2) in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: HNO3 for nitration, Cl2 or Br2 with FeCl3 or FeBr3 for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
科学的研究の応用
1-(tert-Butyl)-3-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(tert-Butyl)-3-cyclopropylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction, such as binding to active sites or altering conformational states.
類似化合物との比較
tert-Butylbenzene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the tert-butyl group.
tert-Butylcyclohexane: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness: 1-(tert-Butyl)-3-cyclopropylbenzene is unique due to the presence of both tert-butyl and cyclopropyl groups on the benzene ring, which imparts distinct chemical and physical properties
特性
分子式 |
C13H18 |
|---|---|
分子量 |
174.28 g/mol |
IUPAC名 |
1-tert-butyl-3-cyclopropylbenzene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-6-4-5-11(9-12)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChIキー |
AZNWLDYJBMLTHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


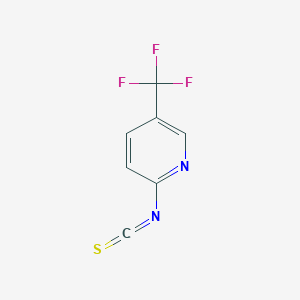
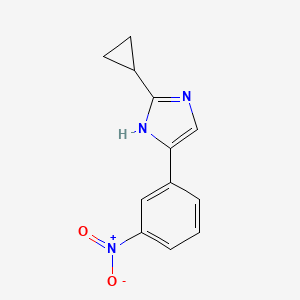
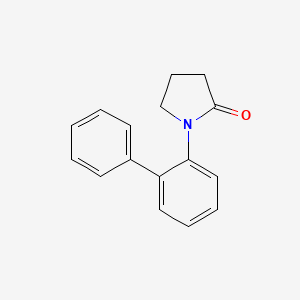

![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
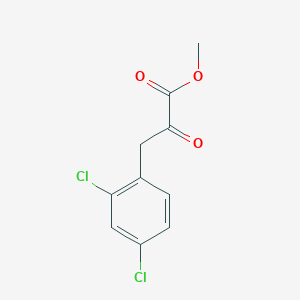
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)

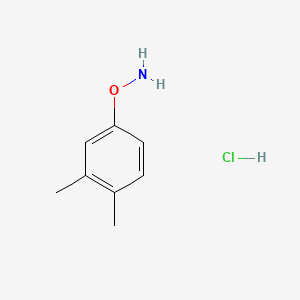

![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
